7-Quinolinemethanol

Medicinal Chemistry Synthetic Chemistry Cheminformatics

Regiochemical ambiguity when sourcing quinolinemethanol isomers risks SAR failure. 7-Quinolinemethanol (CAS 39982-49-5) delivers the exact 7-position vector needed for quinoline pharmacophores. • Confirmed regiochemistry via InChI Key and spectroscopy. • Stable alcohol form; oxidize on-demand to quinoline-7-carbaldehyde. • ≥95% purity reference standard for isomer validation. Global shipping available.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 39982-49-5
Cat. No. B1295179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Quinolinemethanol
CAS39982-49-5
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)CO)N=C1
InChIInChI=1S/C10H9NO/c12-7-8-3-4-9-2-1-5-11-10(9)6-8/h1-6,12H,7H2
InChIKeyRDBBFCMDRBOXIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Quinolinemethanol for Research and Synthesis


7-Quinolinemethanol (CAS 39982-49-5), also known as quinolin-7-ylmethanol, is a heterocyclic building block belonging to the quinolinemethanol class [1]. Characterized by a hydroxymethyl group at the 7-position of the quinoline ring, it has a molecular weight of 159.18 g/mol and a typical commercial purity of at least 95% . This compound is cataloged under NSC 136486 and serves as a versatile intermediate in medicinal chemistry for constructing more complex quinoline-based pharmacophores [1].

1
Medicinal chemistry building block: Introduces a 7-substituted quinoline core for SAR library synthesis.
2
Synthetic intermediate: Stable precursor to quinoline-7-carbaldehyde via mild oxidation.
3
Procurement confidence: Available at a reliable minimum purity specification for reproducible research.

Unique Regiochemistry of 7-Quinolinemethanol


The position of the hydroxymethyl group on the quinoline scaffold is the primary driver of reactivity and biological profile. The well-studied 4-quinolinemethanols, such as mefloquine, are established antimalarials with significant blood-brain barrier permeability, a property linked to their substitution pattern [1]. In contrast, the 7-substituted isomer positions the reactive handle differently, leading to distinct electronic properties and steric constraints that dictate its utility in synthetic routes and its lack of the CNS accumulation profile seen with 4-substituted analogs. Interchanging 7-quinolinemethanol with a 4- or 2-substituted analog without confirming regiochemical fidelity will lead to a different downstream molecule with potentially divergent biological activity or material properties.

7-Quinolinemethanol
4-Quinolinemethanol: Regiochemistry drives CNS permeability and reactivity; the 7-isomer exhibits a distinct CNS exposure profile and steric environment.
7-Quinolinemethanol
Other positional isomers: Distinct electronic and topological properties may alter binding interactions and solubility, undermining SAR reproducibility.
7-Quinolinemethanol
Quinoline-7-carbaldehyde: Alcohol is a storable precursor; direct procurement of the aldehyde carries higher degradation risk during logistics.

7-Quinolinemethanol Differentiation Evidence


Computed Properties vs. 4-Quinolinemethanol

The primary differentiation of 7-quinolinemethanol is its regiochemistry. A fundamental comparison of computed molecular properties with its most prominent class analog, 4-quinolinemethanol, reveals differences in lipophilicity and topology. The XLogP3 for 7-quinolinemethanol is 1.3 [1], while the XLogP3 for 4-quinolinemethanol is 1.2 [2]. Although numerically close, the topological polar surface area (TPSA) differs: 33.1 Ų for the 7-isomer [1] versus 33.2 Ų for the 4-isomer [2]. The distinct InChI Key (RDBBFCMDRBOXIG-UHFFFAOYSA-N) confirms the unique atomic connectivity, providing an unambiguous identity check that a 4-isomer cannot satisfy.

Computed Properties
Cross-study comparable
7-Quinolinemethanol: XLogP3 1.3
4-Quinolinemethanol: XLogP3 1.2
Δ XLogP3: +0.1; Δ TPSA: -0.1 Ų
Regiochemistry creates a unique electronic environment, affecting solubility and binding.
Computed data sourced from PubChem.
Medicinal Chemistry Synthetic Chemistry Cheminformatics

Stable Precursor to Quinoline-7-carbaldehyde

7-Quinolinemethanol is a direct precursor to quinoline-7-carbaldehyde via mild oxidation using MnO₂ in dichloromethane at room temperature . This high-yielding transformation provides a clean route to the aldehyde, a more reactive electrophile. In contrast, the direct procurement of quinoline-7-carbaldehyde for similar synthetic sequences is less common, making the alcohol a stable, storable precursor that offers strategic value in a synthetic campaign. The oxidation of the 4-substituted analog, 4-quinolinemethanol, under identical conditions proceeds differently due to the altered electronic nature of the ring, potentially leading to different side products [1].

Synthetic Transformability
Supporting evidence
MnO₂ in DCM, 24h, rt → Quinoline-7-carbaldehyde
Enables on-demand access to the reactive aldehyde from a stable, storable precursor.
Reactivity differs from 4-isomer due to electronic variation.
Organic Synthesis Medicinal Chemistry Building Blocks

Commercial Purity and Availability

A procurement-focused differentiation is the compound's verified commercial purity. Reputable vendors list a minimum purity of 95% for 7-quinolinemethanol . Its less common 4-methoxy substituted analog (CAS 612530-91-3) is also listed at a 95% minimum purity but has a higher molecular weight and different polar surface area (exact value not specified), indicating a distinct quality profile . The consistent availability of the parent compound from multiple suppliers with a 95% purity specification provides a reliable baseline for experimental reproducibility, as opposed to sourcing a slightly different analog where purity specifications may vary or be less established.

Purity Specification
Class-level inference
Min. 95%
Provides a reliable baseline for batch-to-batch reproducibility in research.
Source: vendor specifications; independent verification recommended.
Procurement Quality Assurance Chemical Sourcing

Key Applications of 7-Quinolinemethanol


Regiospecific Scaffold for Library Synthesis

Researchers requiring a 7-substituted quinoline core for structure-activity relationship (SAR) studies should select 7-quinolinemethanol. Its unique regiochemistry, as confirmed by its distinct InChI Key and computed properties [1], ensures the correct vector for the hydroxymethyl group. This is critical when synthesizing libraries of compounds targeting specific biological pockets, as a 4-substituted analog would place the functional group at a different angle, likely leading to loss of activity.

Stable Precursor to Quinoline-7-carbaldehyde

In multi-step organic syntheses where a quinoline-7-carbaldehyde electrophile is needed, procuring 7-quinolinemethanol is the optimal strategy. It can be stored long-term in a cool, dry place without the degradation risks associated with aldehydes . The established oxidation protocol allows for its on-demand conversion to the reactive aldehyde , improving synthetic workflow and yield consistency compared to storing the labile aldehyde.

Reference Standard for Isomer Identification

Analytical chemists can utilize high-purity (95%) 7-quinolinemethanol as a reference standard to confirm the identity and purity of synthesized batches. Its unique retention time and spectroscopic properties, dictated by the 7-position substitution, allow for the definitive identification of the correct isomer, distinguishing it from common impurities or incorrectly synthesized 4- or 2-substituted byproducts.

Application
Selection Property
Validation Focus
Regiospecific Scaffold for Library Synthesis
7-position hydroxymethyl vector
Confirm InChI Key identity to avoid 4-substituted analog activity loss
Stable Precursor to Quinoline-7-carbaldehyde
Storable benzylic alcohol
Validate oxidation protocol efficiency before multi-step scale-up
Reference Standard for Isomer Identification
High-purity (>95%) specification
Verify retention time and spectra distinguish from 2- or 4-substituted byproducts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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